



## Step-by-step guide to Aflavazole synthesis

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Based on the first total synthesis of the anti-insectan indole diterpenoid **Aflavazole**, this document outlines the key strategies and protocols employed in its chemical construction. The synthesis was first reported by Li, et al., in the Journal of the American Chemical Society in 2016.[1][2] **Aflavazole** is a complex natural product isolated from the fungus Aspergillus flavus, featuring a sterically congested and densely substituted molecular architecture.[2][3]

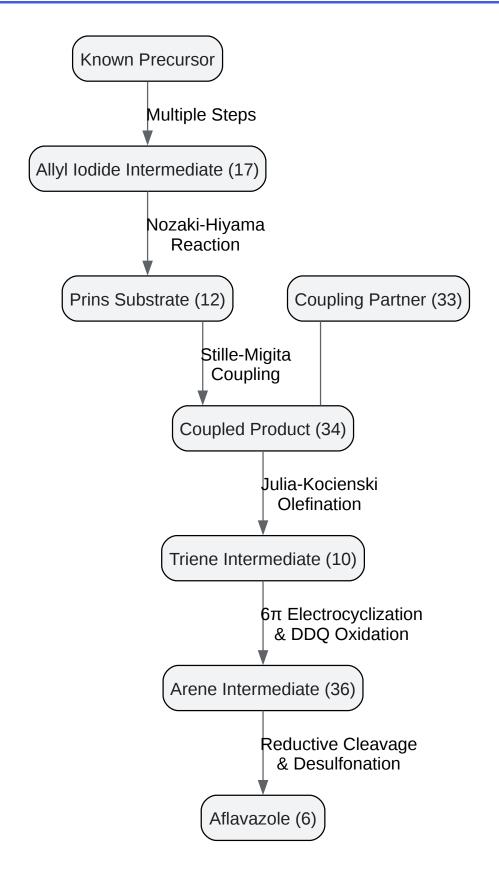
## **Retrosynthetic Analysis and Strategy**

The synthesis strategy is designed to address the significant steric challenges of the **Aflavazole** scaffold. The overall approach is a divergent synthesis, where a common precursor can be used to generate multiple related natural products.[4] The final steps to achieve **Aflavazole** involve the reductive cleavage of a benzyl ether and a desulfonation reaction.[3] This key precursor is an elaborate arene, which is assembled through a critical electrocyclization-aromatization sequence. The precursor for this sequence is a triene, formed via a Julia-Kocienski olefination and a Stille-Migita coupling, demonstrating a sophisticated approach to constructing the multi-substituted aromatic system.[3]

# **Synthetic Workflow Overview**

The forward synthesis begins with the preparation of key building blocks, which are then strategically combined to assemble the complex polycyclic core. The final stages of the synthesis focus on the formation of the unique pentasubstituted arene motif.





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Caption: High-level workflow for the total synthesis of **Aflavazole**.



## **Key Experimental Protocols**

The synthesis is characterized by several key transformations designed to build complexity and control stereochemistry. The protocols outlined here are based on the published methodology.

[3]

#### Stage 1: Synthesis of Allyl Iodide Intermediate

The synthesis of the crucial allyl iodide intermediate (17) involves multiple steps starting from a known precursor. A key transformation includes a palladium-catalyzed methoxycarbonylation to generate an ester (30), which is then reduced and subjected to an iodination reaction using triphenylphosphine, iodine, and imidazole to furnish the target allyl iodide.[3]

### **Stage 2: Assembly of the Polycyclic Core**

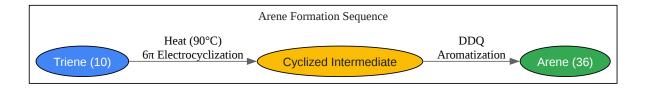
With the allyl iodide in hand, the core structure is assembled. A Nozaki-Hiyama reaction of the iodide with acetaldehyde is used to form a key alcohol (31) as a single diastereomer. Following this, the exocyclic olefin is hydrogenated with excellent facial selectivity using sodium borohydride and nickel(II) chloride to produce the advanced intermediate (32).[3]

## Stage 3: Arene Formation via Electrocyclization

This stage is a critical part of the synthesis and involves a powerful sequence of reactions to construct the pentasubstituted arene ring of **Aflavazole**.

- Stille-Migita Coupling: An advanced intermediate (11) is coupled with a stannane partner
   (33) to yield compound 34.[3]
- Julia-Kocienski Olefination: Compound 34 undergoes a Julia-Kocienski olefination to generate a key triene intermediate (10).[3]
- Electrocyclization and Oxidation: The triene (10) is heated to 90 °C to induce a 6π electrocyclization. The resulting cyclic compound is then immediately oxidized with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to furnish the fully aromatic arene (36) in an 82% overall yield for the two steps.[3]





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Caption: Key steps in the formation of the aromatic core of **Aflavazole**.

### **Stage 4: Final Conversion to Aflavazole**

The final steps convert the advanced arene intermediate into the natural product.

- Reductive Cleavage: The benzyl ether protecting group on arene 36 is removed using a reductive cleavage protocol with titanium tetrachloride (TiCl₄) and triethylsilane (Et₃SiH).[3]
- Desulfonation: The synthesis is completed by a desulfonation reaction using magnesium in methanol to afford **Aflavazole**.[3]

## **Summary of Key Transformations**

The following table summarizes the principal reactions and reagents used to overcome the synthetic challenges posed by the **Aflavazole** molecule.[3][4]



Stage	Transformation	Key Reagents & Conditions	Purpose
Core Assembly	Nozaki-Hiyama Reaction	Allyl iodide (17), Acetaldehyde, CrCl <sub>2</sub> , Lil	Forms a key C-C bond with high diastereoselectivity.
Hydrogenation	NaBH4, NiCl2	Stereoselectively reduces an exocyclic double bond.	
Arene Formation	Stille-Migita Coupling	Pd(PPh₃)₄, CuTC	Couples two complex fragments to build the carbon skeleton.
Julia-Kocienski Olefination	LiHMDS	Forms a triene necessary for the subsequent cyclization.	
Electrocyclization / Aromatization	Toluene (90 °C), then DDQ	Forms the pentasubstituted aromatic ring via a cascade reaction.	_
Final Steps	Reductive Cleavage	TiCl₄, Et₃SiH	Removes a key benzyl ether protecting group.
Desulfonation	Mg, MeOH	Completes the synthesis to yield the final natural product.	

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